molecular formula C16H24N2 B13957201 1-benzyl-N-cyclopropyl-3-methylpiperidin-3-amine

1-benzyl-N-cyclopropyl-3-methylpiperidin-3-amine

Cat. No.: B13957201
M. Wt: 244.37 g/mol
InChI Key: FLRUYGUWJPZPQD-UHFFFAOYSA-N
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Description

1-benzyl-N-cyclopropyl-3-methylpiperidin-3-amine is a synthetic organic compound belonging to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a benzyl group, a cyclopropyl group, and a methyl group attached to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-cyclopropyl-3-methylpiperidin-3-amine typically involves multi-step organic reactions. One common method involves the alkylation of piperidine derivatives with benzyl halides and cyclopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of reagents and solvents is crucial to minimize by-products and ensure scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-cyclopropyl-3-methylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-benzyl-N-cyclopropyl-3-methylpiperidin-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-benzyl-N-cyclopropyl-3-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-N-methylpiperidin-3-amine: Similar structure but with a methyl group instead of a cyclopropyl group.

    1-benzyl-N-cyclopentyl-3-methylpiperidin-3-amine: Contains a cyclopentyl group instead of a cyclopropyl group.

Uniqueness

1-benzyl-N-cyclopropyl-3-methylpiperidin-3-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interaction with molecular targets, making it a valuable compound for specific applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

1-benzyl-N-cyclopropyl-3-methylpiperidin-3-amine

InChI

InChI=1S/C16H24N2/c1-16(17-15-8-9-15)10-5-11-18(13-16)12-14-6-3-2-4-7-14/h2-4,6-7,15,17H,5,8-13H2,1H3

InChI Key

FLRUYGUWJPZPQD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(C1)CC2=CC=CC=C2)NC3CC3

Origin of Product

United States

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